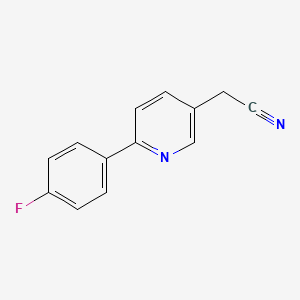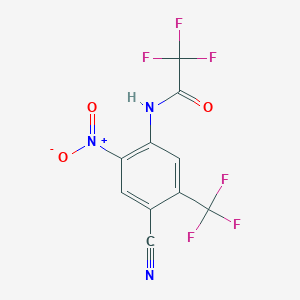
2-(4-Fluorophenyl)cyclopropanecarbaldehyde
Descripción general
Descripción
2-(4-Fluorophenyl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C10H9FO . It has a molecular weight of 164.18 g/mol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-(4-Fluorophenyl)cyclopropanecarbaldehyde is1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)cyclopropanecarbaldehyde is a liquid at room temperature . The compound should be stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Organocatalytic Applications
A study by Li, Li, and Wang (2009) describes the use of cyclopropanecarbaldehydes, including 2-(4-Fluorophenyl)cyclopropanecarbaldehyde, in organocatalysis. They demonstrated a regioselective nucleophilic ring opening of cyclopropanecarbaldehydes with benzenethiols, catalyzed by proline. This process is significant for synthesizing 2,3-dihydrobenzo[b]thiepine-4-carbaldehydes, which are valuable in pharmaceutical research (Liangxi Li et al., 2009).
Synthesis of Thiazolidin-4-one Derivatives
El Nezhawy et al. (2009) utilized 4-Fluorobenzaldehyde for the preparation of thiazolidin-4-one derivatives, a chemical process relevant to 2-(4-Fluorophenyl)cyclopropanecarbaldehyde. These derivatives exhibit promising antioxidant activity, highlighting the potential of 2-(4-Fluorophenyl)cyclopropanecarbaldehyde in developing antioxidant agents (Ahmed O. H. El Nezhawy et al., 2009).
Chelation-Controlled Nucleophilic Addition
Kazuta et al. (2004) investigated the stereoselective addition reactions of carbon nucleophiles to cis-substituted cyclopropanecarbaldehydes, relevant to 2-(4-Fluorophenyl)cyclopropanecarbaldehyde. Their findings on chelation-controlled pathways and stereoselectivity have implications for synthesis processes in organic chemistry (Yuji Kazuta et al., 2004).
In Vitro Cytotoxicity Studies
Saswati et al. (2015) explored the in vitro cytotoxicity of copper(I/II) complexes with thiosemicarbazones derived from aldehydes like 4-(p-fluorophenyl)thiosemicarbazone of salicylaldehyde. Their research underscores the relevance of 2-(4-Fluorophenyl)cyclopropanecarbaldehyde in developing compounds with potential anticancer properties (Saswati et al., 2015).
Photolysis Studies
Overwater and Cerfontain (2010) conducted photolysis studies on cyclopropanecarbaldehyde, which is closely related to 2-(4-Fluorophenyl)cyclopropanecarbaldehyde. Their work on the photolysis process in the presence of cis-butene adds to the understanding of the photochemical behavior of such compounds (J. Overwater & H. Cerfontain, 2010).
Synthesis of Novel Pyrazoles
Thangarasu, Manikandan, and Thamaraiselvi (2019) synthesized pyrazole derivatives using precursors like 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carbohydrazides. Their work indicates the potential of 2-(4-Fluorophenyl)cyclopropanecarbaldehyde in synthesizing new drugs with antioxidant, anti-breast cancer, and anti-inflammatory properties (P. Thangarasu et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-fluorophenyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCJDWIXBZFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)cyclopropanecarbaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)
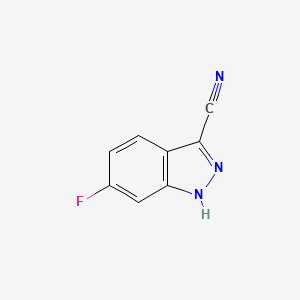
![8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1440540.png)
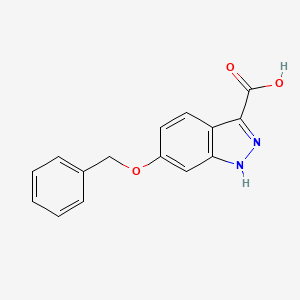
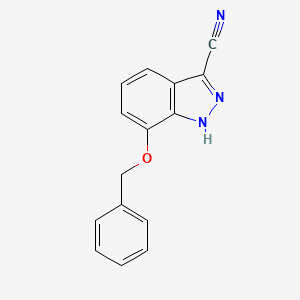
![Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate](/img/structure/B1440544.png)
![3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline](/img/structure/B1440546.png)
![9-Benzyl-6,9-diazaspiro[4.5]decane](/img/structure/B1440549.png)
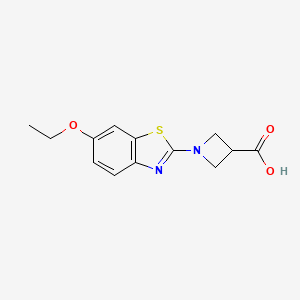
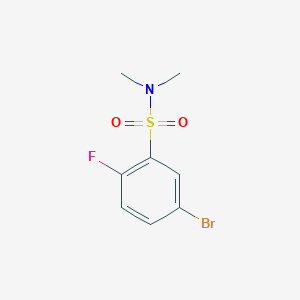
![tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B1440555.png)
